2-((Cyclopentyloxy)methyl)butane-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((Cyclopentyloxy)methyl)butane-1-sulfonyl chloride is an organic compound with the molecular formula C10H19ClO3S. It is a sulfonyl chloride derivative, which is often used as an intermediate in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Cyclopentyloxy)methyl)butane-1-sulfonyl chloride typically involves the reaction of 2-((Cyclopentyloxy)methyl)butane-1-sulfonic acid with thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:
2-((Cyclopentyloxy)methyl)butane-1-sulfonic acid+SOCl2→2-((Cyclopentyloxy)methyl)butane-1-sulfonyl chloride+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining the anhydrous conditions and controlling the reaction parameters.
Chemical Reactions Analysis
Types of Reactions
2-((Cyclopentyloxy)methyl)butane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic substitution reactions: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in reactions with this compound.
Reaction Conditions: These reactions are typically carried out in anhydrous solvents such as dichloromethane or tetrahydrofuran, often at low temperatures to control the reaction rate.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonate esters: Formed by the reaction with alcohols.
Scientific Research Applications
2-((Cyclopentyloxy)methyl)butane-1-sulfonyl chloride is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of more complex molecules.
Pharmaceutical Research: Used in the development of potential drug candidates.
Material Science: Employed in the modification of polymers and other materials to introduce sulfonyl functional groups.
Mechanism of Action
The mechanism of action of 2-((Cyclopentyloxy)methyl)butane-1-sulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The compound reacts with nucleophiles to form sulfonamide or sulfonate ester derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction.
Comparison with Similar Compounds
Similar Compounds
- Methanesulfonyl chloride
- Ethanesulfonyl chloride
- Propane-1-sulfonyl chloride
Uniqueness
2-((Cyclopentyloxy)methyl)butane-1-sulfonyl chloride is unique due to the presence of the cyclopentyloxy group, which can impart different steric and electronic properties compared to simpler sulfonyl chlorides. This can influence its reactivity and the types of products formed in reactions.
Properties
Molecular Formula |
C10H19ClO3S |
---|---|
Molecular Weight |
254.77 g/mol |
IUPAC Name |
2-(cyclopentyloxymethyl)butane-1-sulfonyl chloride |
InChI |
InChI=1S/C10H19ClO3S/c1-2-9(8-15(11,12)13)7-14-10-5-3-4-6-10/h9-10H,2-8H2,1H3 |
InChI Key |
ZIWDNHMLXSPJTA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(COC1CCCC1)CS(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.